Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex organic compound that features a thiazole ring, a phenylsulfonyl group, and a piperidinecarboxylate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Formation of the Piperidinecarboxylate Ester: The piperidine ring can be synthesized through cyclization reactions, and the esterification can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving thiazole and sulfonyl groups.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are known to participate in hydrogen bonding and other interactions that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.
Biological Activity
Ethyl 1-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL for various bacterial strains.
- A notable effect on biofilm formation, indicating potential use in treating biofilm-associated infections.
Anticancer Activity Research
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound:
- Induced apoptosis as confirmed by flow cytometry analysis.
- Inhibited cell migration and invasion, suggesting potential for metastatic breast cancer treatment.
Comparative Biological Activity Table
Properties
Molecular Formula |
C18H22N2O4S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-24-18(21)14-7-9-20(10-8-14)26(22,23)16-6-4-5-15(11-16)17-12-25-13(2)19-17/h4-6,11-12,14H,3,7-10H2,1-2H3 |
InChI Key |
MVKRXYDDMAUKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.